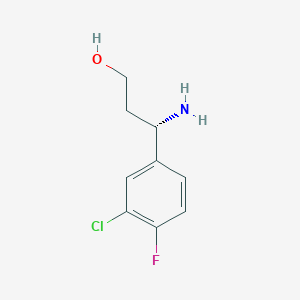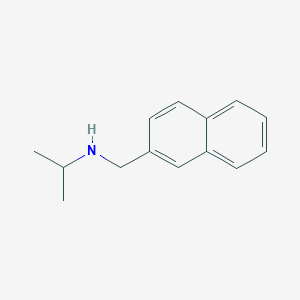
4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid is a quinoline derivative characterized by the presence of chlorine, fluorine, and methyl groups on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-5-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent chlorination and fluorination steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield different quinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Various reduced quinoline derivatives.
Substitution: Substituted quinoline compounds with different functional groups.
Scientific Research Applications
4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or antiviral effects. The exact pathways and targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
- 4-Chloro-8-fluoro-2-methylquinoline
- 6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
Comparison: 4-Chloro-8-fluoro-6-methylquinoline-3-carboxylic acid is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
Properties
Molecular Formula |
C11H7ClFNO2 |
|---|---|
Molecular Weight |
239.63 g/mol |
IUPAC Name |
4-chloro-8-fluoro-6-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClFNO2/c1-5-2-6-9(12)7(11(15)16)4-14-10(6)8(13)3-5/h2-4H,1H3,(H,15,16) |
InChI Key |
NSOXJTPYBYMIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13288880.png)
![2-{2-[(5-Methylhexan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13288886.png)

![2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B13288897.png)


![1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13288916.png)
![2-[1-(Hydroxymethyl)cyclopentyl]propan-2-ol](/img/structure/B13288919.png)
![(Butan-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13288927.png)



![4-{[(2-Chloro-6-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13288962.png)
![(Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine](/img/structure/B13288963.png)
